molecular formula C11H15NO2 B11730055 methyl (3R)-3-amino-3-(4-methylphenyl)propanoate CAS No. 1213648-97-5

methyl (3R)-3-amino-3-(4-methylphenyl)propanoate

Cat. No.: B11730055
CAS No.: 1213648-97-5
M. Wt: 193.24 g/mol
InChI Key: PNLNOOURNGVKGL-SNVBAGLBSA-N
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Description

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of an amino group, a methyl group, and a propanoate ester group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of (3R)-3-amino-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate
  • Methyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate
  • Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate

Uniqueness

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1213648-97-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1

InChI Key

PNLNOOURNGVKGL-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CC(=O)OC)N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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